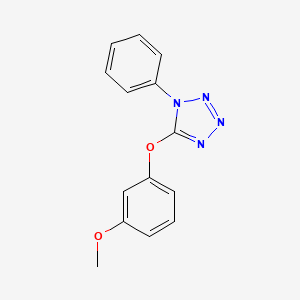

5-(3-methoxyphenoxy)-1-phenyl-1H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetrazole derivatives, including 5-(3-methoxyphenoxy)-1-phenyl-1H-tetrazole, often involves strategies such as [3+2] cycloaddition reactions. These methods enable the construction of the tetrazole ring from azides and nitriles or similar precursors, offering pathways to a wide range of tetrazole-based compounds with diverse substituents. Although direct synthesis information for this compound was not found, related works suggest that modifications of the phenyl and methoxyphenoxy groups can be achieved through subsequent synthetic steps, following initial tetrazole formation (Guo, Antoulinakis, 2001).

Molecular Structure Analysis

Tetrazole derivatives, such as this compound, exhibit interesting molecular structures characterized by their nearly planar tetrazole rings and the spatial arrangement of substituents, which can significantly impact their physical and chemical properties. X-ray crystallography studies of similar tetrazole compounds reveal that the tetrazole rings tend to be planar, with the substituents potentially affecting the overall molecular conformation and intermolecular interactions, such as hydrogen bonding patterns (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazoles are known for their reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions. The presence of substituents like the methoxyphenoxy group in this compound may influence its reactivity, making it a potential candidate for further functionalization or participation in the synthesis of complex molecules. For example, tetrazoles can undergo photodecomposition, leading to the formation of carbodiimides, a reaction that showcases the diverse reactivity of tetrazoles under specific conditions (Alawode, Robinson, Rayat, 2011).

Scientific Research Applications

Infrared Spectrum and UV-induced Photochemistry

The molecular structure, vibrational spectra, and photochemistry of 5-methoxy-1-phenyl-1H-tetrazole (a closely related compound) were thoroughly investigated using matrix isolation infrared spectroscopy and DFT calculations. UV irradiation of the compound in argon matrices induced unimolecular decomposition, leading to the production of methylcyanate and phenylazide. This study provides valuable insights into the photostability and photoreactivity of tetrazole derivatives, which are crucial for their application in photochemical syntheses and as potential photostabilizers in various materials (Gómez-Zavaglia et al., 2006).

Docking Studies and Crystal Structure of Tetrazole Derivatives

Research on tetrazole derivatives, including structural analysis through X-ray crystallography and molecular docking studies, has been conducted to understand their interaction with biological molecules. Although the specific compound 5-(3-methoxyphenoxy)-1-phenyl-1H-tetrazole was not directly studied, closely related derivatives were analyzed for their potential as cyclooxygenase-2 (COX-2) inhibitors. This approach can be applied to a wide range of tetrazole compounds, indicating their potential in medicinal chemistry for the design of new therapeutic agents (Al-Hourani et al., 2015).

Phenyl Ether Derivatives from Marine-derived Fungi

A study on phenyl ether derivatives isolated from the fungus Aspergillus carneus highlights the potential of tetrazole compounds in natural product research. While the specific compound of interest is not mentioned, the identification of structurally similar compounds with bioactive properties underscores the relevance of tetrazole derivatives in the discovery of new natural products with antioxidant activities. Such studies pave the way for further exploration of tetrazole-based compounds in pharmacology and biochemistry (Xu et al., 2017).

Synthesis and Characterization of Tetrazole Ligands

The synthesis and characterization of various 5-aryloxytetrazole ligands, including those with methoxyphenoxy groups, demonstrate the versatility of tetrazole compounds in coordination chemistry. These ligands were synthesized through reactions involving phenol derivatives, highlighting the potential for creating complex structures with diverse applications in material science and catalysis (Dadrass et al., 2011).

properties

IUPAC Name |

5-(3-methoxyphenoxy)-1-phenyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-19-12-8-5-9-13(10-12)20-14-15-16-17-18(14)11-6-3-2-4-7-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXIUFJGXUDQNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)